Ethyl 2-(2,3-dihydro-1H-indol-5-yl)acetate
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Overview
Description
Ethyl 2-(2,3-dihydro-1H-indol-5-yl)acetate is a chemical compound that belongs to the class of indole derivatives Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,3-dihydro-1H-indol-5-yl)acetate typically involves the reduction of corresponding indole derivatives. One common method is the reduction of 2-oxindoles using suitable reducing agents. For instance, the reduction can be carried out using sodium borohydride (NaBH4) in the presence of ethanol as a solvent . Another method involves the Tscherniac-Einhorn reaction, where indoline is reacted with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,3-dihydro-1H-indol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound to more reduced forms, such as indoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, oxindoles, and indoline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(2,3-dihydro-1H-indol-5-yl)acetate has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of Ethyl 2-(2,3-dihydro-1H-indol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit certain kinases and enzymes involved in cell signaling pathways, leading to their potential use as therapeutic agents .
Comparison with Similar Compounds
Ethyl 2-(2,3-dihydro-1H-indol-5-yl)acetate can be compared with other similar compounds, such as:
1-(2,3-Dihydro-1H-indol-5-yl)ethanone: Similar structure but with a ketone group instead of an ester group.
Indole-3-acetic acid: A naturally occurring plant hormone with a carboxylic acid group instead of an ester group.
Indole-3-carbinol: A compound found in cruciferous vegetables with a hydroxymethyl group attached to the indole ring.
Properties
IUPAC Name |
ethyl 2-(2,3-dihydro-1H-indol-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)8-9-3-4-11-10(7-9)5-6-13-11/h3-4,7,13H,2,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGXSNUEBXKTFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(C=C1)NCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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